

Dofetilide vs. Dofetilide N-oxide: A Comparative Guide on Cardiac Ion Channel Effects

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Compound of Interest

Compound Name: Dofetilide N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of the Class III antiarrhythmic agent, dofetilide, and its primary metabolite, **dofetilide N-oxide**, on key cardiac ion channels. The data presented herein is crucial for understanding the potential for cardiac liability and for guiding drug development programs.

Executive Summary

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential and is the basis for its antiarrhythmic effect. However, this IKr blockade is also associated with a risk of Torsade de Pointes (TdP). In contrast, its major metabolite, **dofetilide N-oxide**, is considered to be clinically inactive or minimally active.^[1] In vitro studies have demonstrated that **dofetilide N-oxide** and other metabolites of dofetilide exhibit significantly lower potency in blocking cardiac potassium channels, requiring concentrations at least 20-fold higher than the parent drug to elicit a Class III antiarrhythmic effect.^{[2][3]} Furthermore, any Class I antiarrhythmic activity (sodium channel blockade) of **dofetilide N-oxide** is only observed at high concentrations.^{[2][3]} This significant difference in potency underscores the importance of the parent compound in the clinical and toxicological profile of dofetilide.

Data Presentation: Quantitative Effects on Cardiac Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of dofetilide on the hERG (IKr), SCN5A (INa), and CACNA1C (ICaL) channels. Due to the limited publicly available data on **dofetilide N-oxide**, specific IC50 values for this metabolite are not available and are therefore described qualitatively based on the literature.

Table 1: hERG (IKr) Channel Blockade

Compound	IC50 (nM)	Cell Line	Temperature (°C)	Reference
Dofetilide	7	HEK293	37	[4]
Dofetilide N-oxide	> 20-fold higher than dofetilide	Not specified	Not specified	[2][3]

Table 2: SCN5A (INa) Channel Blockade

Compound	Effect	Concentration	Reference
Dofetilide	No significant effect at clinically relevant concentrations	Up to 100 µM	[2]
Dofetilide N-oxide	Class I activity (blockade)	High concentrations	[2][3]

Table 3: CACNA1C (ICaL) Channel Blockade

Compound	Effect	Reference
Dofetilide	No significant effect	[4]
Dofetilide N-oxide	No significant effect reported	-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing compound effects on the specified cardiac ion

channels using the whole-cell patch-clamp technique.

hERG (IKr) Current Measurement in HEK293 Cells

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- **Electrophysiological Recording:**
 - **External Solution (in mM):** NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
 - **Internal (Pipette) Solution (in mM):** KCl 130, MgCl₂ 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
 - **Procedure:** Whole-cell patch-clamp recordings are performed at 37°C. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. After establishing a gigaseal, the cell membrane is ruptured to achieve the whole-cell configuration.
 - **Voltage Protocol:** From a holding potential of -80 mV, the cell is depolarized to +20 mV for 1000 ms to activate and inactivate the hERG channels. The membrane is then repolarized to -50 mV for 2000 ms to record the deactivating tail current, which is used to quantify the hERG current amplitude. This protocol is applied at a frequency of 0.1 Hz.
- **Data Analysis:** The peak amplitude of the hERG tail current is measured before and after the application of the test compound. The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC₅₀ value is calculated using a Hill equation.

SCN5A (INa) Current Measurement in CHO Cells

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A channel are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum,

penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

- Electrophysiological Recording:
 - External Solution (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10; pH adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
 - Procedure: Whole-cell patch-clamp recordings are performed at room temperature (~22-25°C).
 - Voltage Protocol: From a holding potential of -120 mV, the cell is depolarized to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 20 ms to elicit the peak inward sodium current.
- Data Analysis: The peak inward current at each test potential is measured. The effect of the test compound is assessed by comparing the peak current before and after drug application.

CACNA1C (ICaL) Current Measurement in HEK293 Cells

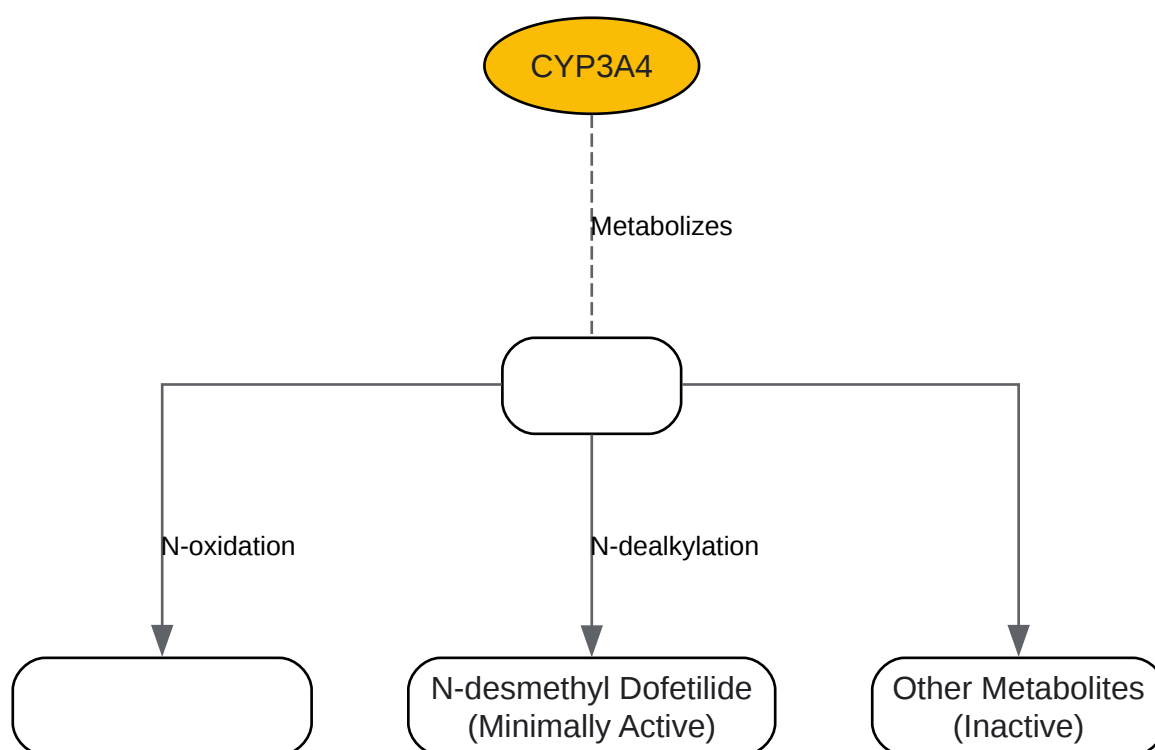
- Cell Culture: HEK293 cells stably expressing the human CACNA1C (α1c subunit), along with β2 and α2δ subunits, are used.
- Electrophysiological Recording:
 - External Solution (in mM): TEA-Cl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10; pH adjusted to 7.4 with CsOH.
 - Internal (Pipette) Solution (in mM): CsCl 120, EGTA 10, MgATP 5, HEPES 10; pH adjusted to 7.2 with CsOH.
 - Procedure: Whole-cell patch-clamp recordings are performed at room temperature.
 - Voltage Protocol: From a holding potential of -80 mV, a prepulse to -40 mV for 500 ms is applied to inactivate sodium channels. The cell is then depolarized to various test

potentials (e.g., from -50 mV to +50 mV in 10 mV increments) for 200 ms to elicit the L-type calcium current.

- **Data Analysis:** The peak inward calcium current is measured at each test potential, and the effect of the test compound is determined by comparing the current before and after drug application.

Mandatory Visualizations

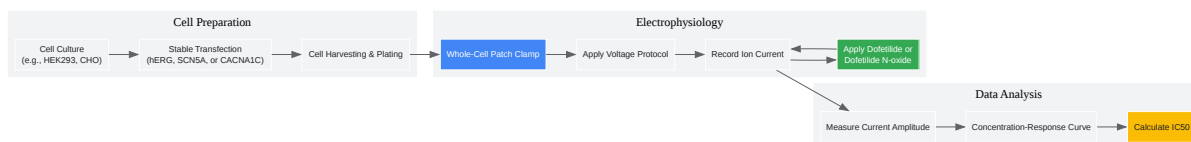
Dofetilide Metabolism Pathway



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Caption: Metabolic pathway of dofetilide.

Experimental Workflow for Ion Channel Analysis



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Caption: Experimental workflow for patch-clamp analysis.

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